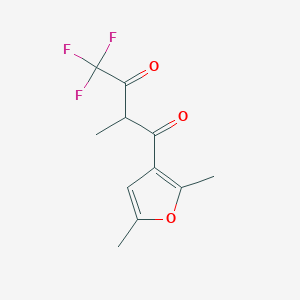
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a trifluoromethylated butane-1,3-dione moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylfuran with a suitable trifluoromethylated precursor under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydroxide or potassium carbonate, and organic solvents like ethanol or dichloromethane . Industrial production methods may employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or nitrating agents, resulting in halogenated or nitro-substituted derivatives
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s furan ring and trifluoromethyl groups enable it to participate in various chemical reactions, influencing biological processes. For instance, it may inhibit enzyme activities by binding to active sites or modulate signaling pathways by interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:
1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound shares the furan ring but differs in its additional carbazole moiety, leading to distinct photophysical properties.
1-(2,5-Dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar in having a furan ring, this compound includes a trimethoxyphenyl group, affecting its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
317-43-1 |
|---|---|
Molekularformel |
C11H11F3O3 |
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11F3O3/c1-5-4-8(7(3)17-5)9(15)6(2)10(16)11(12,13)14/h4,6H,1-3H3 |
InChI-Schlüssel |
UDYGIQMXOWZSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=O)C(C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


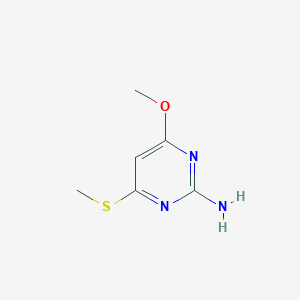

![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)

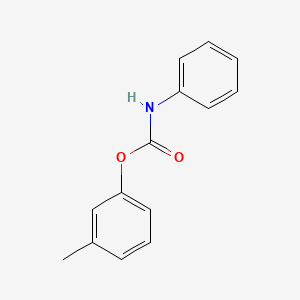
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
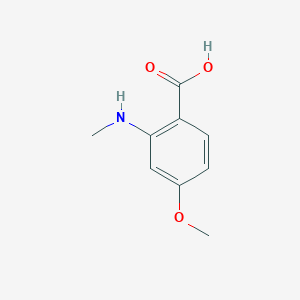
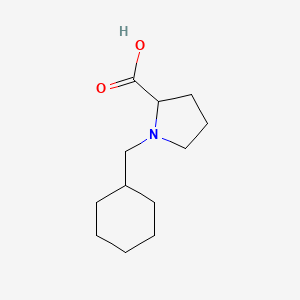
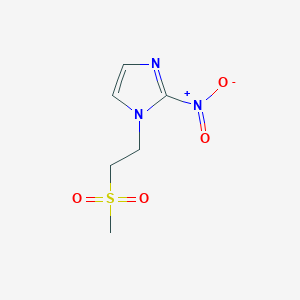
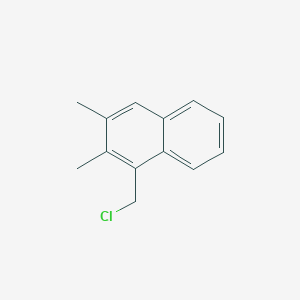
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)
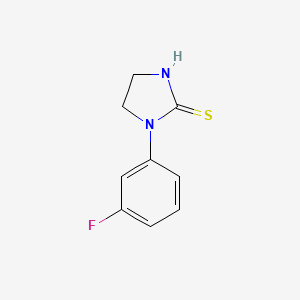
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)

